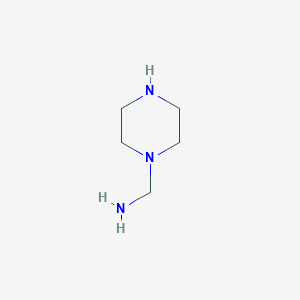

Piperazine-1-methylamine

Descripción general

Descripción

Piperazine-1-methylamine is an organic compound with the molecular formula C5H13N3. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen is replaced by a methylamine group. This compound is known for its versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial processes .

Synthetic Routes and Reaction Conditions:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine derivatives.

Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.

Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.

Industrial Production Methods:

Catalytic Synthesis: Industrial production often involves catalytic processes such as the intermolecular and intramolecular cyclization of aminoethylethanolamine and diethylenetriamine.

By-product of Ethylenediamine Production: this compound can also be produced as a by-product during the ammoniation of 1,2-dichloroethane or ethanolamine.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: This compound can be reduced to form simpler amine derivatives.

Substitution: It can participate in substitution reactions where the methylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products:

Oxidized Derivatives: Various oxidized forms of this compound.

Reduced Amines: Simpler amine derivatives.

Substituted Piperazines: Piperazine derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Piperazine derivatives, including piperazine-1-methylamine, are crucial in drug development due to their ability to interact with biological targets effectively.

Antimicrobial Agents

This compound serves as an intermediate in the synthesis of various antibiotics. It is notably involved in the production of fluoroquinolone antibiotics like Ofloxacin and Levofloxacin, which are used to treat bacterial infections. These compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Antidepressants and Anxiolytics

The compound is also utilized in the synthesis of antidepressants and anxiolytics. For instance, it is a building block for drugs that target serotonin receptors, which are pivotal in mood regulation . The structural modifications of piperazine derivatives enhance their pharmacological profiles, leading to improved efficacy and reduced side effects.

Cancer Treatment

Recent studies have highlighted the potential of piperazine derivatives in oncology. Some compounds derived from this compound exhibit selective inhibitory activity against cancer cell lines by targeting specific kinases involved in tumor growth . This positions piperazine derivatives as promising candidates for further development in cancer therapeutics.

Agricultural Applications

This compound also finds applications in agriculture, particularly as a precursor for agrochemicals.

Herbicides and Pesticides

The compound is used to synthesize herbicides and pesticides that target specific pathways in plants and pests. Its derivatives can enhance the effectiveness of these chemicals while minimizing environmental impact .

Chemical Synthesis

This compound is a versatile intermediate in organic synthesis.

Synthesis of N-Methylamines

The compound plays a vital role in the synthesis of N-methylamines through various chemical reactions. These reactions are essential for producing a wide array of organic compounds used across multiple industries, including pharmaceuticals and fine chemicals .

Catalytic Processes

Recent advancements have demonstrated methods for synthesizing piperazine derivatives using catalytic processes that improve yield and selectivity. For example, selective catalytic cyclization methods utilizing this compound have been developed to produce other valuable chemical intermediates at lower costs .

Case Study: Antibiotic Development

A study on the synthesis of fluoroquinolone antibiotics highlighted the role of this compound as a key intermediate. The research demonstrated that modifying the piperazine ring could significantly enhance antibacterial activity while reducing toxicity levels .

Case Study: Agricultural Chemicals

Research focused on developing new herbicides using piperazine derivatives showed promising results in controlling weed populations with lower application rates compared to traditional herbicides, indicating an environmentally friendly approach to agriculture .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antibiotics (e.g., Ofloxacin) | Broad-spectrum activity against bacteria |

| Antidepressants | Targeted mood regulation | |

| Cancer therapeutics | Selective inhibition of cancer cell growth | |

| Agriculture | Herbicides and pesticides | Enhanced effectiveness with reduced impact |

| Chemical Synthesis | N-Methylamines synthesis | Versatile applications across industries |

| Catalytic processes | Improved yield and cost-effectiveness |

Mecanismo De Acción

Piperazine-1-methylamine exerts its effects primarily through interactions with GABA receptors. It acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . This mechanism is particularly useful in its application as an anthelmintic agent.

Comparación Con Compuestos Similares

Piperazine: A simpler analog with a six-membered ring containing two nitrogen atoms.

Morpholine: Contains an oxygen atom in the ring instead of a second nitrogen.

Piperidine: A six-membered ring with only one nitrogen atom.

Uniqueness:

Actividad Biológica

Piperazine-1-methylamine, a derivative of piperazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure with a methylamine substituent. This structural feature contributes to its interaction with various biological targets, enhancing its pharmacological profile.

Biological Activity Overview

Piperazine derivatives, including this compound, have been associated with several biological activities:

- Antitumor Activity : Various studies have demonstrated that piperazine derivatives can inhibit cancer cell proliferation. For instance, modifications to the piperazine ring have shown promising results against different cancer cell lines such as HeLa and HepG2, with IC50 values indicating significant cytotoxicity .

- Antimicrobial Properties : this compound exhibits antibacterial activity against a range of pathogens. Its mechanism often involves disrupting bacterial cell wall synthesis or function, making it a candidate for further development as an antibacterial agent .

- Neuroprotective Effects : Research has indicated that piperazine derivatives can act as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can enhance neurotransmitter levels in the brain, potentially benefiting conditions like depression and Alzheimer's disease .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Piperazine derivatives have shown selective inhibition of MAO-B, with competitive inhibition observed in kinetic studies. For example, certain N-methyl-piperazine chalcones exhibited IC50 values as low as 0.65 µM against MAO-B, indicating strong inhibitory potential .

- Cell Cycle Arrest : Studies indicate that piperazine-containing compounds can induce cell cycle arrest in cancer cells at various phases (e.g., G0/G1 or G2/M), leading to apoptosis. This effect has been linked to alterations in the expression of cell cycle regulatory proteins .

Anticancer Activity

A notable study evaluated the anticancer properties of several piperazine derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 1.02 |

| This compound | SGC-7901 | 1.35 |

| This compound | HepG2 | 4.12 |

These results suggest that structural modifications on the piperazine ring can enhance anticancer activity .

Neuroprotective Potential

In another study focusing on neurodegenerative diseases, piperazine derivatives were synthesized and tested for MAO inhibition:

| Compound | MAO-B IC50 (µM) | Selectivity Index |

|---|---|---|

| N-Methyl-Piperazine Chalcone 11 | 0.65 | 48.3 |

| N-Methyl-Piperazine Chalcone 10 | 0.71 | 49.2 |

These findings highlight the potential of piperazine derivatives as multi-target inhibitors for neurodegenerative conditions .

Propiedades

IUPAC Name |

piperazin-1-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c6-5-8-3-1-7-2-4-8/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAIYFTVRRTBNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171218 | |

| Record name | Piperazine-1-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18190-85-7 | |

| Record name | 1-Piperazinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18190-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-1-methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018190857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine-1-methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazine-1-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.